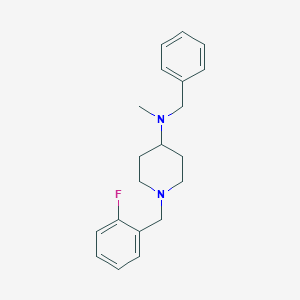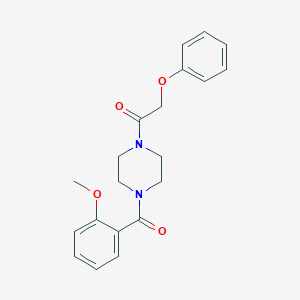
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine, also known as MMMP, is a chemical compound that has recently gained attention in the field of scientific research. MMMP is a piperazine derivative that is known for its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is thought to involve the modulation of several signaling pathways. 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of pain, and the protection of neurons from oxidative stress. Additionally, 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine in lab experiments is its unique chemical structure, which may lead to novel biological activities. Additionally, 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been shown to have low toxicity in animal models, making it a potentially safe compound for further study. However, one limitation of using 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents and affect the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine. One area of research is the development of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine derivatives with improved solubility and potency. Additionally, the potential therapeutic applications of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine in the treatment of neurodegenerative diseases and chronic pain should be further explored. Finally, the mechanism of action of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine and its effects on signaling pathways should be elucidated to better understand its biological activities.
Métodos De Síntesis
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with 3-methylbutanoyl chloride and methylsulfonyl chloride. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been optimized by several research groups, and the yield and purity of the product can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been studied for its potential biological activities, including its anti-inflammatory, analgesic, and neuroprotective effects. 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, 1-(3-Methylbutanoyl)-4-(methylsulfonyl)piperazine has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
Fórmula molecular |
C10H20N2O3S |
|---|---|
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C10H20N2O3S/c1-9(2)8-10(13)11-4-6-12(7-5-11)16(3,14)15/h9H,4-8H2,1-3H3 |
Clave InChI |
HIKXDZKERDBQJO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B247537.png)
![1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247538.png)


![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)

![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B247558.png)
![1-Benzoyl-4-[([1,1'-biphenyl]-4-yloxy)acetyl]piperazine](/img/structure/B247560.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247563.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)